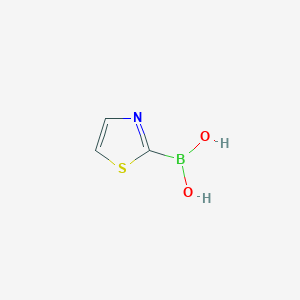
Thiazol-2-ylboronic acid
Overview
Description
Thiazol-2-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It has a molecular weight of 128.95 g/mol . The IUPAC name of thiazol-2-ylboronic acid is 1,3-thiazol-2-ylboronic acid . The InChI of thiazol-2-ylboronic acid is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H .
Molecular Structure Analysis
The molecular structure of Thiazol-2-ylboronic acid consists of a five-membered thiazole ring attached to a boronic acid group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
Thiazol-2-ylboronic acid has a molecular weight of 128.95 g/mol . The InChI of thiazol-2-ylboronic acid is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
Thiazol-2-ylboronic acid derivatives are integral in the synthesis of compounds with significant pharmacological potential. They are used to create molecules that act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor agents with reduced side effects . The thiazole moiety is a common scaffold in many natural compounds, including vitamin B1 (thiamine), which plays a crucial role in metabolism and neurotransmitter synthesis .
Agrochemicals: Crop Protection and Enhancement
In the agrochemical industry, thiazol-2-ylboronic acid derivatives are utilized to develop compounds that serve as fungicides, herbicides, and insecticides. These compounds help protect crops from pests and diseases, thereby enhancing yield and quality .
Biological Research: Enzyme Modulation
Thiazol-based Schiff base compounds, derived from thiazol-2-ylboronic acid, have shown the ability to modulate the activity of enzymes involved in metabolism. This property is crucial for understanding biological processes and developing therapeutic interventions .
Industrial Processes: Catalysts and Synthesis
Thiazol-2-ylboronic acid is used in industrial processes as a catalyst and a reactant in the synthesis of various chemicals. Its derivatives play a role in rubber vulcanization, liquid crystal production, and as intermediates in chemical synthesis .
Photographic Sensitizers: Dye-Sensitized Solar Cells
Thiazol-2-ylboronic acid derivatives are being explored as components of organic sensitizers in dye-sensitized solar cells (DSSCs). These sensitizers improve the spectral properties of DSSCs, making them suitable for applications like greenhouse-integrated photovoltaics .
Pharmaceuticals: Therapeutic Compounds
The thiazole ring, a key structural feature of thiazol-2-ylboronic acid, is found in several biologically active compounds with therapeutic applications. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Chemical Research: Material Science
Thiazol-2-ylboronic acid is used in material science research to develop new polymers, coatings, and materials with enhanced properties. Its derivatives contribute to advancements in materials with specific electrical, optical, or mechanical characteristics .
Environmental Science: Pollution Control
Derivatives of thiazol-2-ylboronic acid are investigated for their potential in environmental science, particularly in pollution control. They may be used to develop agents that can neutralize harmful substances and mitigate environmental damage .
Future Directions
Mechanism of Action
Target of Action
Thiazol-2-ylboronic acid, like other thiazole derivatives, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazol-2-ylboronic acid, as a thiazole derivative, may affect various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1,3-thiazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGKJKBCKJFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CS1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621114 | |
| Record name | 1,3-Thiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389630-95-9 | |
| Record name | 1,3-Thiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



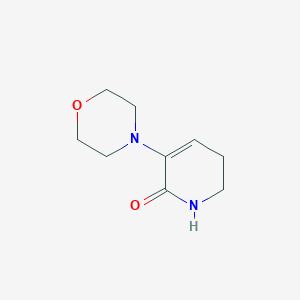
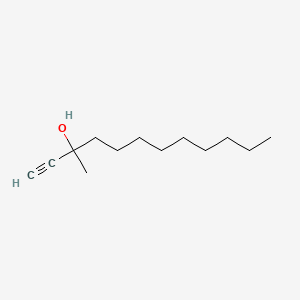


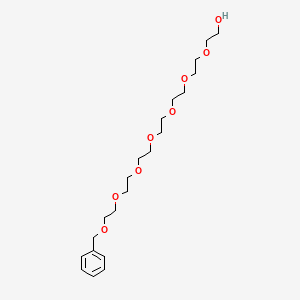

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
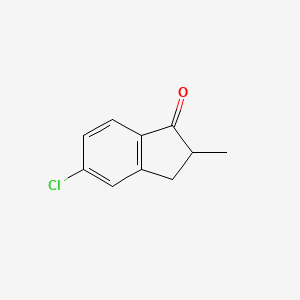
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)


![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)